6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine
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Overview
Description
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine is a heterocyclic compound that features a fused triazole and diazepine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural similarity to other bioactive molecules.
Mechanism of Action
Mode of Action
It has been observed that this compound can react with carboxylic acid anhydrides and chlorides to afford acylation products at the nitrogen atom in the heteroring or methylene carbon atom, depending on the conditions and nature of the acylating agent .
Biochemical Pathways
The biochemical pathways affected by 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine are not well-documented. The compound’s interaction with its targets could potentially influence various biochemical pathways, leading to downstream effects. More research is needed to elucidate these pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires further investigation into the compound’s interaction with its targets and the subsequent biochemical changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the triazole ring. The diazepine ring is then formed through further cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available reagents. The process typically includes steps such as condensation, cyclization, and purification to achieve the desired product with high purity and yield. Specific conditions such as temperature, solvent, and catalysts are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazine
- 2-Methyl-1,2,5,6,7,8-hexahydro-3H-[1,2,4]triazolo-[4,3-d][1,4]diazepin-3-one
- 3-Ethyl-5-methyl-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo-[4,3-d][1,4]diazepin-3-yl)isoxazole
Uniqueness
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its fused triazole and diazepine rings make it a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-7-3-4-10-5-8-9-6(1)10/h5,7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZKHHSJJRXSNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN2C1=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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